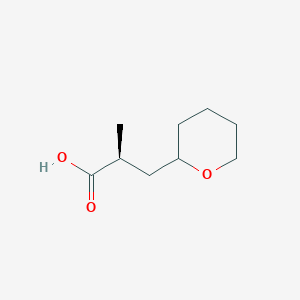

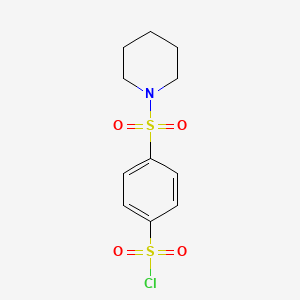

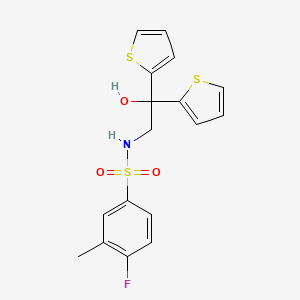

Phenyl 4-((3,4-dichlorobenzamido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .Scientific Research Applications

Cancer Treatment

Phenyl 4-((3,4-dichlorobenzamido)methyl)piperidine-1-carboxylate derivatives show potential in cancer treatment. An example includes compounds inhibiting Aurora A kinase, which may be useful in cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Soluble Epoxide Hydrolase Inhibition

These compounds have been identified as inhibitors of soluble epoxide hydrolase, a critical enzyme in various biological processes. They have shown significant potency and selectivity in this role, indicating their potential use in disease models (R. Thalji et al., 2013).

HIV-1 Inhibition

Research has shown that certain piperidine-4-carboxamide derivatives, like this compound, are effective in inhibiting the replication of CCR5-using HIV-1 strains in human cells. This indicates a potential application in HIV-1 treatment (S. Imamura et al., 2006).

Antihistaminic Activity

Compounds with the phenylpiperidine structure have been studied for their antihistaminic activity. This is important in the development of new drugs for allergies and related conditions (O. Peeters et al., 1994).

Brain-Specific Delivery Systems

These compounds have been evaluated for their potential in brain-specific delivery of radiopharmaceuticals, indicating their use in imaging and treatment of brain-related disorders (M. Tedjamulia et al., 1985).

Beta(3) Agonists

Novel sulfonamides with the phenylpiperidine structure have been developed as potent and selective beta(3) adrenergic receptor agonists. This has implications in treating conditions like obesity and diabetes (B. Hu et al., 2001).

Anti-Angiogenic and DNA Cleavage Activities

Some derivatives have shown significant anti-angiogenic and DNA cleavage activities, suggesting their use in cancer treatment and other related medical fields (Vinaya Kambappa et al., 2017).

Anti-Acetylcholinesterase Activity

These compounds have been studied for their anti-acetylcholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer's (H. Sugimoto et al., 1992).

Properties

IUPAC Name |

phenyl 4-[[(3,4-dichlorobenzoyl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl2N2O3/c21-17-7-6-15(12-18(17)22)19(25)23-13-14-8-10-24(11-9-14)20(26)27-16-4-2-1-3-5-16/h1-7,12,14H,8-11,13H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPFQZVZOKPYRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

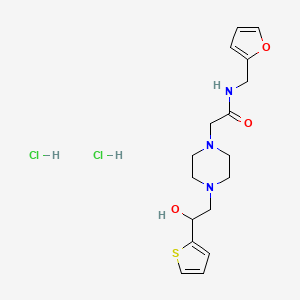

![N-[(1-Aminocyclohexyl)methyl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;dihydrochloride](/img/structure/B2954349.png)

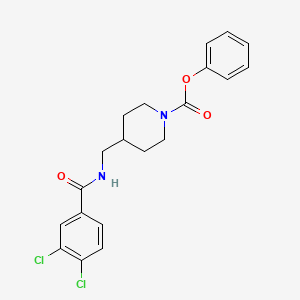

![N-[4-(1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl)phenyl]prop-2-enamide](/img/structure/B2954352.png)

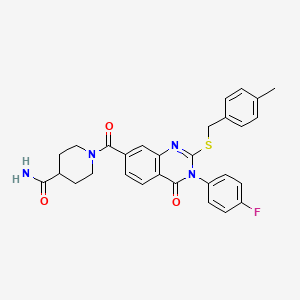

![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B2954353.png)

![2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B2954361.png)

![4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2954364.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2954365.png)